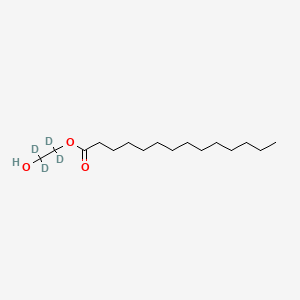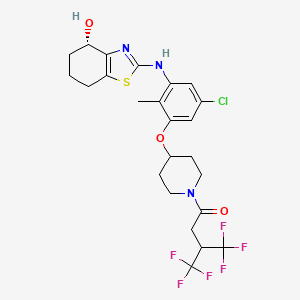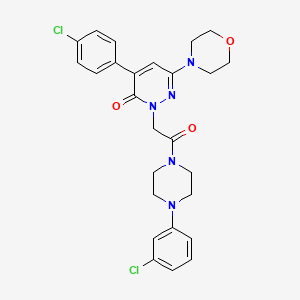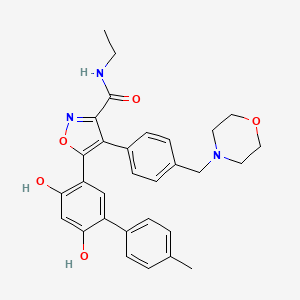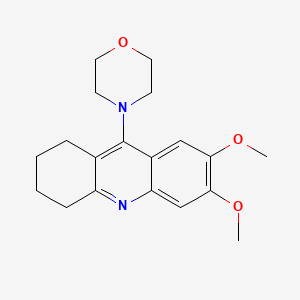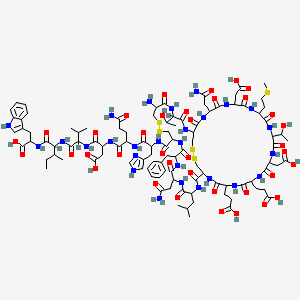
SRTX-c
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sarafotoxin S6c is a potent peptide toxin found in the venom of the Israeli burrowing asp, Atractaspis engaddensis . It belongs to the sarafotoxin family, which shares structural and functional similarities with endothelins, a group of vasoconstrictor peptides . Sarafotoxin S6c is known for its strong vasoconstrictive properties and its ability to bind selectively to endothelin-B receptors .
準備方法
Synthetic Routes and Reaction Conditions: Sarafotoxin S6c is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The synthesis involves the use of protected amino acids, which are coupled to a solid resin support. The peptide chain is elongated by repeated cycles of deprotection and coupling reactions. After the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of sarafotoxin S6c follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves rigorous quality control measures, including mass spectrometry and HPLC, to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: Sarafotoxin S6c undergoes various chemical reactions, including oxidation, reduction, and substitution. The peptide contains disulfide bonds, which can be reduced to free thiols or oxidized to form new disulfide linkages .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of sarafotoxin S6c include trifluoroacetic acid (TFA) for deprotection, dicyclohexylcarbodiimide (DCC) for coupling reactions, and iodine for oxidation of disulfide bonds . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide.
Major Products Formed: The major products formed from the reactions involving sarafotoxin S6c include various oxidized and reduced forms of the peptide. These modifications can alter the peptide’s biological activity and stability .
科学的研究の応用
Sarafotoxin S6c has a wide range of scientific research applications due to its potent biological activity . In chemistry, it is used as a model compound for studying peptide synthesis and modification techniques . In biology, sarafotoxin S6c is employed to investigate the role of endothelin receptors in various physiological and pathological processes . In medicine, it is used in preclinical studies to explore its potential therapeutic applications, such as cardioprotection and antiarrhythmic effects . Additionally, sarafotoxin S6c is utilized in the pharmaceutical industry for drug development and screening .
作用機序
Sarafotoxin S6c exerts its effects by binding to endothelin-B receptors, which are G-protein-coupled receptors involved in vasoconstriction and other physiological processes . Upon binding, sarafotoxin S6c activates the receptor, leading to the release of nitric oxide and the activation of mitochondrial ATP-sensitive potassium channels in cardiomyocytes . This results in cardioprotection and antiarrhythmic effects during ischemia-reperfusion injury .
類似化合物との比較
Sarafotoxin S6c is part of a family of peptides that includes sarafotoxin S6a, S6b, and endothelins . While all these peptides share structural similarities, sarafotoxin S6c is unique in its selective binding to endothelin-B receptors . This specificity makes it a valuable tool for studying the distinct roles of endothelin receptor subtypes in various biological processes .
List of Similar Compounds:- Sarafotoxin S6a
- Sarafotoxin S6b
- Endothelin-1
- Endothelin-2
- Endothelin-3
特性
分子式 |
C103H147N27O37S5 |
|---|---|
分子量 |
2515.8 g/mol |
IUPAC名 |
3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |
InChIキー |
LXPHPKVWHQLBBA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
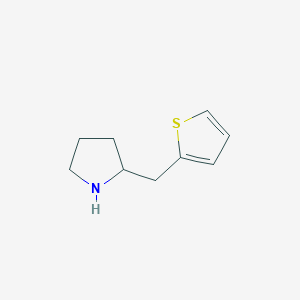
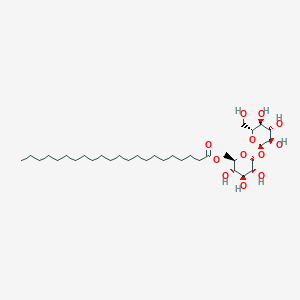
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
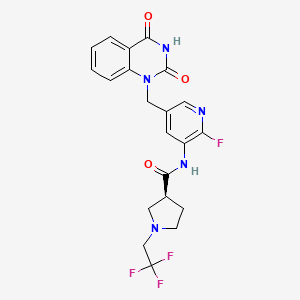
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
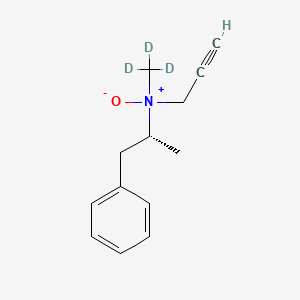
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
